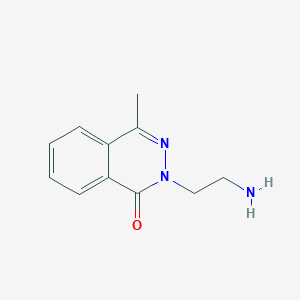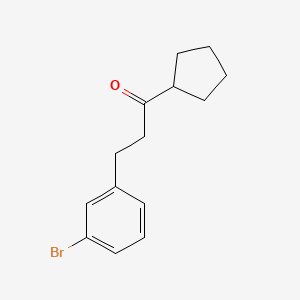
2-(3-Bromophenyl)ethyl cyclopentyl ketone
Vue d'ensemble
Description
“2-(3-Bromophenyl)ethyl cyclopentyl ketone” is a chemical compound with the molecular formula C14H17BrO . It has a molecular weight of 281.19 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)ethyl cyclopentyl ketone” consists of a cyclopentyl ring attached to a ketone functional group, which is further connected to an ethyl group bearing a 3-bromophenyl moiety .Applications De Recherche Scientifique
Green Chemistry Approaches
A study highlights the effective bromination of various ketones, including cyclic and aryl alkyl ketones, using an aqueous H2O2–HBr system "on water" at room temperature, emphasizing environmentally friendly practices in bromination reactions. This method's advantages include the use of inexpensive reagents, minimal environmental impact, and the absence of organic waste, offering a green alternative to traditional bromination methods (Podgoršek et al., 2007).
Synthesis of Bioactive Molecules
Research has demonstrated the synthesis of syn-bisaryl dihydrobenzoxathiins and benzodioxane with high diastereoselectivity and excellent yields through TFA/Et(3)SiH-mediated cyclization of thioketones derived from bromo ketones. This method is significant for producing compounds with potential pharmaceutical applications (Kim et al., 2003).
Advanced Organic Synthesis Techniques
Studies on regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones provide insights into synthesizing bromo-substituted ketones and their analogues, crucial for further chemical transformations and the production of valuable organic compounds (Shirinian et al., 2012).
Catalytic Processes
Research on the palladium-catalyzed sequential carbon-carbon bond cleavage and formation producing arylated benzolactones from cyclobutanones with aryl bromides underlines the importance of catalysis in creating complex molecules from simpler precursors. This process is pivotal for synthesizing heterocyclic compounds, which are fundamental in pharmaceuticals and materials science (Matsuda et al., 2008).
Innovative Synthetic Pathways
A study on the synthesis of pseudo-indoxyl derivatives through a sequential Cu-catalyzed SNAr and Smalley cyclization process highlights the development of new synthetic routes to produce compounds with potential applications in materials science and as fluorescent probes (Goriya & Ramana, 2013).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBSTVLUHULXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)ethyl cyclopentyl ketone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
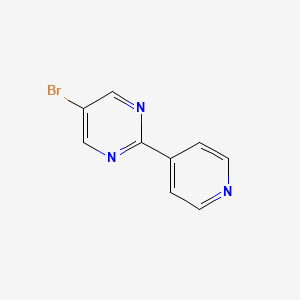
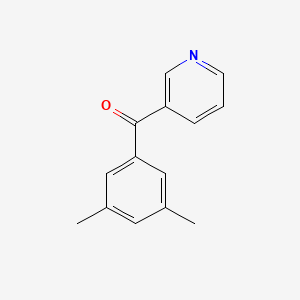
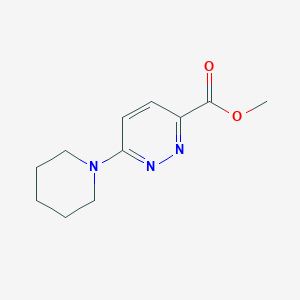
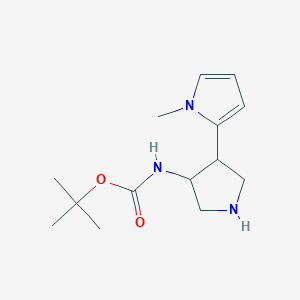
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)
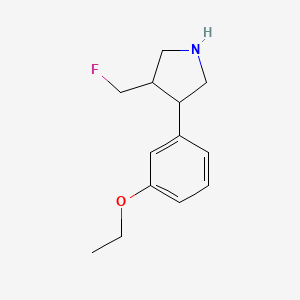
![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
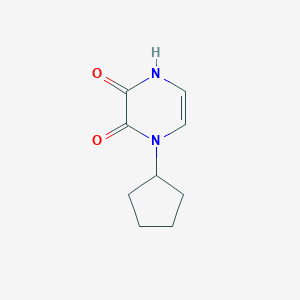
![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)
